Tert-butyl 6,6-dimethylmorpholine-2-carboxylate
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Overview
Description
Tert-butyl 6,6-dimethylmorpholine-2-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The tert-butyl group and the dimethyl substitution on the morpholine ring confer unique chemical properties to this compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,6-dimethylmorpholine-2-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process. Additionally, industrial methods may employ more environmentally friendly solvents and bases to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,6-dimethylmorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl 6,6-dimethylmorpholine-2-carboxylic acid, while reduction could produce tert-butyl 6,6-dimethylmorpholine-2-methanol.
Scientific Research Applications
Tert-butyl 6,6-dimethylmorpholine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 6,6-dimethylmorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
- Tert-butyl (S)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
Uniqueness
Tert-butyl 6,6-dimethylmorpholine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 6,6-dimethylmorpholine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)8-6-12-7-11(4,5)14-8/h8,12H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZHHEGHUZNKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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